Cas no 1361520-83-3 ([2-Fluoro-4-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine)

[2-Fluoro-4-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine is a fluorinated and chlorinated aromatic amine derivative with a unique cyclohexadienyl substituent. Its molecular structure combines electron-withdrawing halogen groups (fluoro and trichloro) with a dimethylamine moiety, imparting distinct electronic and steric properties. This compound is of interest in synthetic chemistry as a potential intermediate for agrochemicals or pharmaceuticals, where its halogenated aromatic system may contribute to bioactivity or serve as a building block for further functionalization. The trichlorocyclohexadienyl group offers reactivity for selective transformations, while the dimethylamine group provides a handle for derivatization. Careful handling is advised due to the presence of multiple halogens and potential reactivity.
[2-Fluoro-4-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine structure
1361520-83-3 structure
Product name:[2-Fluoro-4-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine
CAS No:1361520-83-3
MF:C14H13Cl3FN
MW:320.617124319077
CID:4967901

[2-Fluoro-4-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine Chemical and Physical Properties

Names and Identifiers

    • [2-Fluoro-4-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine
    • Inchi: 1S/C14H13Cl3FN/c1-19(2)12-6-3-8(7-11(12)18)9-4-5-10(15)14(17)13(9)16/h3,5-7,9H,4H2,1-2H3
    • InChI Key: KAVBSAYHFCMSMQ-UHFFFAOYSA-N
    • SMILES: ClC1=C(C(=CCC1C1C=CC(=C(C=1)F)N(C)C)Cl)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 406
  • XLogP3: 4.9
  • Topological Polar Surface Area: 3.2

[2-Fluoro-4-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A013029824-1g
[2-Fluoro-4-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine
1361520-83-3 97%
1g
1,549.60 USD 2021-06-22
Alichem
A013029824-500mg
[2-Fluoro-4-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine
1361520-83-3 97%
500mg
855.75 USD 2021-06-22
Alichem
A013029824-250mg
[2-Fluoro-4-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine
1361520-83-3 97%
250mg
475.20 USD 2021-06-22

Additional information on [2-Fluoro-4-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine

Comprehensive Overview of [2-Fluoro-4-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine (CAS No. 1361520-83-3)

The compound [2-Fluoro-4-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine, identified by its CAS No. 1361520-83-3, is a specialized chemical entity that has garnered significant attention in the fields of organic chemistry and material science. This molecule features a unique structural framework, combining a fluorophenyl moiety with a trichlorocyclohexadienyl group, which contributes to its distinct physicochemical properties. Researchers and industry professionals are increasingly interested in this compound due to its potential applications in advanced material synthesis and pharmaceutical intermediates.

One of the most intriguing aspects of [2-Fluoro-4-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine is its electronic configuration, which makes it a candidate for use in organic electronics. The presence of both electron-withdrawing (fluoro and trichloro groups) and electron-donating (dimethylamine) substituents creates a push-pull effect, enhancing its suitability for applications such as organic light-emitting diodes (OLEDs) and photovoltaic cells. This aligns with the growing demand for sustainable and energy-efficient technologies, a hot topic in today's scientific community.

In addition to its electronic properties, the structural versatility of CAS No. 1361520-83-3 has sparked interest in its potential as a building block for more complex molecules. Chemists are exploring its reactivity in cross-coupling reactions and catalytic transformations, which are critical for the synthesis of high-value compounds. The compound's stereochemistry and conformational flexibility further expand its utility in designing molecules with tailored functionalities.

Another area of exploration for [2-Fluoro-4-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine is its role in medicinal chemistry. While not a drug itself, its scaffold serves as a valuable intermediate for the development of bioactive molecules. Researchers are investigating its incorporation into ligands for receptor targeting, particularly in the context of neurological disorders and inflammatory diseases. This aligns with the broader trend of leveraging heterocyclic compounds for therapeutic innovation.

The synthesis and characterization of CAS No. 1361520-83-3 require advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC). These methods ensure the compound's purity and confirm its structural integrity, which are essential for its intended applications. The growing availability of computational tools for molecular modeling has also facilitated the study of its electronic properties and reactivity patterns.

From an industrial perspective, the scalability of [2-Fluoro-4-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine is a key consideration. Manufacturers are optimizing green chemistry approaches to produce this compound efficiently while minimizing environmental impact. This reflects the broader shift toward sustainable chemical production, a priority for both regulatory bodies and consumers.

In summary, [2-Fluoro-4-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine (CAS No. 1361520-83-3) represents a fascinating intersection of chemistry, materials science, and biotechnology. Its unique properties and versatile applications make it a subject of ongoing research and development, with potential breakthroughs on the horizon. As the scientific community continues to explore its capabilities, this compound is poised to play a pivotal role in advancing multiple disciplines.

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